(2,4-Dimethylphenyl)methanesulfonyl chloride

Vue d'ensemble

Description

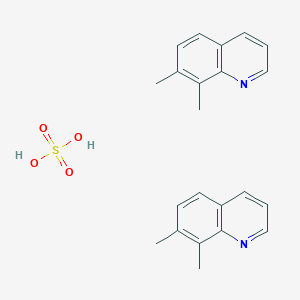

“(2,4-Dimethylphenyl)methanesulfonyl chloride” is a chemical compound with the molecular formula C9H11ClO2S . It is also known as DMPSC. It belongs to the category of sulfonyl chlorides .

Molecular Structure Analysis

The molecular structure of “(2,4-Dimethylphenyl)methanesulfonyl chloride” consists of a single atom of carbon © bound to three hydrogen (H) atoms, and then to a single sulfur (S) atom which is bound to two oxygen (O) atoms. This whole unit, called the mesyl group (CH3SO2), is bound to a single chlorine (Cl) atom .Chemical Reactions Analysis

Methanesulfonyl chloride, a similar compound, is highly reactive and is used to synthesize methanesulfonates in what is called the mesylation process. The formation of methanesulfonates is believed to proceed via a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate the highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product .Applications De Recherche Scientifique

Synthetic Methodologies and Reagent Development

(2,4-Dimethylphenyl)methanesulfonyl chloride is involved in advanced synthetic methodologies, facilitating unique chemical transformations. For instance, it plays a crucial role in the sulfenyletherification of unsaturated alcohols through a method using dimethyl sulfoxide/oxalyl chloride. This process generates methanesulfenyl chloride, which is instrumental in the sulfenyletherification reaction, showcasing the compound's utility in creating sulfenyl ethers from alkenes with significant efficiency and selectivity (Gao et al., 2018).

Synthesis of Labelled Compounds

In the synthesis of isotopically labelled compounds, (2,4-Dimethylphenyl)methanesulfonyl chloride is used as a precursor or an intermediate. A notable application is in the synthesis of 18O-labelled methanesulfinyl chloride, a process involving the chlorination of dimethyl disulfide with sulfuryl chloride. This method highlights the compound's role in the production of isotopically labelled chemicals, which are crucial for tracing and studying chemical reactions and processes in more detail (Drabowicz et al., 2003).

Material Science and Energy Storage

(2,4-Dimethylphenyl)methanesulfonyl chloride finds applications in material science, particularly in the development of new materials for energy storage. For example, the electrochemical properties of vanadium pentoxide films, prepared by the sol-gel route and studied in methanesulfonyl chloride-aluminum chloride ionic liquid, demonstrate its potential in enhancing the performance of cathode materials for sodium-ion batteries. This research shows the compound's relevance in the exploration of novel energy storage solutions (Su et al., 2001).

Atmospheric Chemistry

In atmospheric chemistry, (2,4-Dimethylphenyl)methanesulfonyl chloride's derivatives, such as methanesulfonic acid and its salts, are studied for their transformations and impacts on cloud condensation nucleation activity. The chemical transformations of methanesulfonic acid (MSA) and sodium methanesulfonate in the atmosphere through heterogeneous OH oxidation reveal the compound's indirect roles in atmospheric chemistry and cloud formation processes (Kwong et al., 2018).

Safety and Hazards

Mécanisme D'action

Biochemical Pathways

The compound’s role in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction, has been noted . This reaction is crucial in the synthesis of various organic compounds, affecting numerous biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2,4-Dimethylphenyl)methanesulfonyl chloride. Factors such as temperature, pH, and the presence of other reactive species can affect the rate and outcome of its reactions .

Propriétés

IUPAC Name |

(2,4-dimethylphenyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c1-7-3-4-9(8(2)5-7)6-13(10,11)12/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAJPNZABACWPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CS(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Dimethylphenyl)methanesulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Diamino-2H-benzo[d]imidazol-2-one](/img/structure/B3091015.png)

![1-[(6-Bromopyridin-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3091051.png)

![6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3091076.png)

![3-[(4-Pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3091112.png)